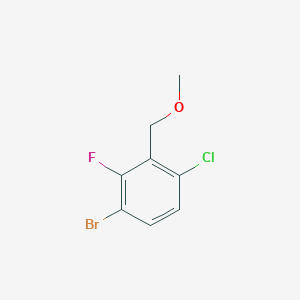

1-Bromo-4-chloro-2-fluoro-3-(methoxymethyl)benzene

Übersicht

Beschreibung

“1-Bromo-4-chloro-2-fluoro-3-(methoxymethyl)benzene” is a polyhalo substituted benzene . It has a molecular weight of 239.47 .

Molecular Structure Analysis

The molecular structure of “1-Bromo-4-chloro-2-fluoro-3-(methoxymethyl)benzene” can be represented by the InChI code: 1S/C7H5BrClFO/c1-11-5-3-2-4 (8)7 (10)6 (5)9/h2-3H,1H3 .Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry and Drug Development

1-Bromo-4-chloro-2-fluoro-3-(methoxymethyl)benzene can serve as a valuable starting material for the synthesis of novel pharmaceutical compounds. Researchers can modify its structure to create potential drug candidates. For instance:

- IKK2 Inhibitors : The compound can be used in the multi-step synthesis of IKK2 (inhibitor of nuclear factor κ-B kinase-2) inhibitors . These inhibitors play a crucial role in regulating inflammation and immune responses.

Organic Synthesis and Carbon-Carbon Bond Formation

1-Bromo-4-chloro-2-fluoro-3-(methoxymethyl)benzene is amenable to various synthetic transformations. Here’s one notable application:

- Suzuki-Miyaura Coupling : This compound can participate in Suzuki-Miyaura cross-coupling reactions, leading to the formation of carbon-carbon bonds. Such reactions are essential in constructing complex organic molecules .

Benzylic Position Reactions

The benzylic position (adjacent to the benzene ring) is chemically interesting. Here’s how this compound behaves:

- SN1 and SN2 Reactions : Depending on the specific substitution pattern, benzylic halides can undergo either SN1 (substitution nucleophilic unimolecular) or SN2 (substitution nucleophilic bimolecular) reactions. 1° benzylic halides typically react via an SN2 pathway, while 2° and 3° benzylic halides prefer the SN1 pathway due to resonance stabilization of the carbocation intermediate .

Wirkmechanismus

Target of Action

It’s known that this compound is a polyhalo substituted benzene , which suggests it may interact with various biological targets depending on the specific context.

Mode of Action

1-Bromo-4-chloro-2-fluoro-3-(methoxymethyl)benzene is known to undergo Suzuki coupling with 2-cyanoarylboronic esters to form the corresponding biphenyls . This reaction is a type of palladium-catalyzed cross-coupling, which is widely used in organic synthesis . The process involves the oxidative addition of the halogenated compound to a palladium(0) complex, transmetalation with the boronic ester, and reductive elimination to form the new carbon-carbon bond .

Biochemical Pathways

The biphenyls formed through suzuki coupling are precursors for synthesizing 6-substituted phenanthridines . Phenanthridines are heterocyclic compounds that have been studied for their diverse biological activities, suggesting that the compound could indirectly influence various biochemical pathways.

Pharmacokinetics

The compound’s molecular weight of 2535 suggests it may have suitable properties for absorption and distribution

Result of Action

As a precursor in the synthesis of phenanthridines , it could potentially contribute to the biological activities associated with these compounds.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 1-Bromo-4-chloro-2-fluoro-3-(methoxymethyl)benzene. For instance, its storage temperature is recommended to be between 2-8°C , suggesting that temperature could affect its stability. Additionally, the Suzuki coupling reaction it participates in is known for its mild and functional group tolerant conditions , indicating that the reaction environment can impact its efficacy.

Eigenschaften

IUPAC Name |

1-bromo-4-chloro-2-fluoro-3-(methoxymethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrClFO/c1-12-4-5-7(10)3-2-6(9)8(5)11/h2-3H,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHRQNOLVARHHGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=C(C=CC(=C1F)Br)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrClFO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.49 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-4-chloro-2-fluoro-3-(methoxymethyl)benzene | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 1-methylpyrrolo[2,3-b]pyridine-4-carboxylate](/img/structure/B6333185.png)

![2-Chloro-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-amine](/img/structure/B6333217.png)

![Sodium bicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B6333228.png)

![1-[3-(Thiophen-2-yl)-1,2,4-thiadiazol-5-yl]piperazine](/img/structure/B6333257.png)

![4-[(Benzyl-t-butoxycarbonyl-amino)-methyl]-benzoic acid methyl ester, 95%](/img/structure/B6333272.png)